2-bromo-3-fluoro-5-methoxybenzoic acid
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Overview
Description
2-Bromo-3-fluoro-5-methoxybenzoic acid is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzoic acid derivatives. Bromination and fluorination reactions are typically carried out using bromine (Br2) and fluorine (F2) sources, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and methoxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The halogen atoms (bromine and fluorine) can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) or potassium iodide (KI) in acetone.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Primary alcohols or aldehydes.
Substitution: Various substituted benzoic acids or phenols.
Scientific Research Applications
2-Bromo-3-fluoro-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-bromo-3-fluoro-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
2-Bromo-3-methoxybenzoic acid: Lacks the fluorine atom.
2-Bromo-5-methoxybenzoic acid: Different position of the methoxy group.
3-Fluoro-5-methoxybenzoic acid: Lacks the bromine atom.
Uniqueness: 2-Bromo-3-fluoro-5-methoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications
Properties
CAS No. |
1785082-83-8 |
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Molecular Formula |
C8H6BrFO3 |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
JRSLWCPGXFCHPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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